![molecular formula C12H17FN2 B6321351 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine CAS No. 1131001-24-5](/img/structure/B6321351.png)
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is a chemical compound. It is formed during the synthesis of flunarizine .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is a laboratory chemical. Its melting point is between 88-92 °C (lit.) . The compound has a molecular weight of 288.34 .Scientific Research Applications
Chemokine Antagonists: These compounds play a crucial role in modulating immune responses. Researchers have investigated 1-Bis(4-fluorophenyl)methyl piperazine derivatives as potential chemokine antagonists, which could be useful in treating inflammatory diseases and cancer .
Anti-Plasmodial Agents: Some pyrido[1,2-a]benzimidazoles derived from this compound exhibit cytotoxic and antiplasmodial activity. These compounds could be valuable in combating malaria .
Cholinesterase Inhibitors: Certain pyrimidine derivatives synthesized from 1-Bis(4-fluorophenyl)methyl piperazine have shown promise as cholinesterase inhibitors. These compounds may have applications in treating neurodegenerative disorders like Alzheimer’s disease .
Organic Synthesis and Chemical Reactions
1-Bis(4-fluorophenyl)methyl piperazine participates in various chemical reactions, leading to diverse products. Researchers have explored its reactivity in the following contexts:
Flunarizine Metabolism: Flunarizine, a drug used for migraine prophylaxis, undergoes oxidative metabolism to produce 1-Bis(4-fluorophenyl)methyl piperazine. Understanding this metabolic pathway is essential for drug safety and efficacy .
Functional Group Transformations: Researchers have used this compound to synthesize other complex molecules, including dihydrofurans and piperazine-based structures. These reactions contribute to the development of new chemical methodologies .
Biological Studies and Pharmacology
1-Bis(4-fluorophenyl)methyl piperazine has been employed in pharmacological investigations:
Receptor Binding Studies: Researchers have explored its interactions with various receptors (e.g., serotonin receptors) to understand its potential pharmacological effects .
Neurotransmitter Modulation: Given its structural resemblance to neurotransmitters, this compound may influence neuronal signaling pathways. Further studies are needed to elucidate its exact mechanisms .
Material Science and Crystallography
The crystalline structure of 1-Bis(4-fluorophenyl)methyl piperazine has been studied:
- Monoclinic Crystal System : Its crystals exhibit a monoclinic crystal system with space group P2₁/c. Crystallographic data provide insights into its molecular arrangement and packing .
Toxicology and Safety Considerations
Safety information related to this compound includes:
- Hazard Statements : It is classified as an acute oral toxin (H301), skin sensitizer (H317), and eye damage inducer (H318). Proper precautions are necessary when handling it .
Chemical Synthesis and Availability
1-Bis(4-fluorophenyl)methyl piperazine is commercially available and can be purchased from chemical suppliers .
Sigma-Aldrich: 1-Bis(4-fluorophenyl)methyl piperazine Sigma-Aldrich: 1-(4-Fluorobenzyl)piperazine Sigma-Aldrich: Flunarizine Metabolism Study Sigma-Aldrich: 1-Bis(4-fluorophenyl)methyl piperazine Applications [Fisher Scientific: 1-B
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as crl-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide), act as weak dopamine reuptake inhibitors . This suggests that 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds, such as crl-40,940, are known to enhance respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension . This suggests that 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine might have similar effects.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXINOPRGCUQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine |
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